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molecular formula C19H17NO4 B8514465 p-(3-Phthalimidopropoxy)acetophenone CAS No. 65623-99-6

p-(3-Phthalimidopropoxy)acetophenone

Cat. No. B8514465
M. Wt: 323.3 g/mol
InChI Key: HQUYDKBKSMWQIM-UHFFFAOYSA-N
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Patent
US04237305

Procedure details

p-(3-Bromopropoxy)acetophenone (5.14 g.) and potassium phthalimide (3.75 g.) were dissolved in anhydrous N,N-dimethylformamide (50 ml.), and the solution was stirred at 70° C. for 2.5 hours. After the reaction mixture was allowed to cool, water (300 ml.) was poured thereto. The aqueous solution was extracted three times with ethyl acetate, and the extract was washed with ethyl acetate and then dried over magnesium sulfate. The ethyl acetate was removed by evaporation from the solution under reduced pressure, and the resultant residue was treated with ether to give p-(3-phthalimidopropoxy)acetophenone (5.75 g.).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=1.[C:15]1(=[O:25])[NH:19][C:18](=[O:20])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]12.[K].O>CN(C)C=O>[C:15]1(=[O:25])[N:19]([CH2:2][CH2:3][CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=2)[C:18](=[O:20])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]12 |f:1.2,^1:25|

Inputs

Step One
Name
Quantity
5.14 g
Type
reactant
Smiles
BrCCCOC1=CC=C(C=C1)C(C)=O
Name
Quantity
3.75 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 70° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed by evaporation from the solution under reduced pressure
ADDITION
Type
ADDITION
Details
the resultant residue was treated with ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(C=2C(C(N1CCCOC1=CC=C(C=C1)C(C)=O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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